Cas no 5098-15-7 (5-Aminooxazole-4-carbonitrile)

5-Aminooxazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Aminooxazole-4-carbonitrile
- 4-Oxazolecarbonitrile,5-amino-
- 5-amino-1,3-oxazole-4-carbonitrile
- 4-Cyano-5-amino-oxazol
- 4-oxazolecarbonitrile,5-amino
- 5-Amino-4-cyanooxazol
- NSC-133682
- NSC133682
- 5098-15-7
- NSC690691
- SCHEMBL1835153
- AT18602
- EN300-226766
- FT-0752434
- DTXSID60299918
- AKOS006342774
- NSC-690691
- DB-071283
-
- MDL: MFCD16988832
- インチ: InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2
- InChIKey: HMBJSRMVCZHYFN-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=C(N)OC=N1
計算された属性
- せいみつぶんしりょう: 109.02800
- どういたいしつりょう: 109.028
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 75.8A^2
じっけんとくせい
- 密度みつど: 1.39
- ふってん: 344.4°C at 760 mmHg
- フラッシュポイント: 162.1°C
- 屈折率: 1.556
- PSA: 75.84000
- LogP: 0.70968
5-Aminooxazole-4-carbonitrile セキュリティ情報
5-Aminooxazole-4-carbonitrile 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Aminooxazole-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-226766-0.1g |
5-amino-1,3-oxazole-4-carbonitrile |
5098-15-7 | 95% | 0.1g |
$466.0 | 2024-06-20 | |
Chemenu | CM125500-1g |
5-aminooxazole-4-carbonitrile |
5098-15-7 | 95% | 1g |
$*** | 2023-05-30 | |
Aaron | AR00DINX-50mg |
5-aminooxazole-4-carbonitrile |
5098-15-7 | 95% | 50mg |
$454.00 | 2025-01-24 | |
A2B Chem LLC | AG29617-5g |
5-Aminooxazole-4-carbonitrile |
5098-15-7 | 95% | 5g |
$4134.00 | 2024-04-19 | |
Aaron | AR00DINX-500mg |
5-aminooxazole-4-carbonitrile |
5098-15-7 | 95% | 500mg |
$1464.00 | 2025-01-24 | |
Aaron | AR00DINX-1g |
5-aminooxazole-4-carbonitrile |
5098-15-7 | 95% | 1g |
$1872.00 | 2025-01-24 | |
Enamine | EN300-226766-1g |
5-amino-1,3-oxazole-4-carbonitrile |
5098-15-7 | 95% | 1g |
$1343.0 | 2023-09-15 | |
A2B Chem LLC | AG29617-100mg |
5-Aminooxazole-4-carbonitrile |
5098-15-7 | 95% | 100mg |
$526.00 | 2024-04-19 | |
A2B Chem LLC | AG29617-1g |
5-Aminooxazole-4-carbonitrile |
5098-15-7 | 95% | 1g |
$1449.00 | 2024-04-19 | |
1PlusChem | 1P00DIFL-500mg |
5-aminooxazole-4-carbonitrile |
5098-15-7 | 95% | 500mg |
$1349.00 | 2025-02-26 |
5-Aminooxazole-4-carbonitrile 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
5-Aminooxazole-4-carbonitrileに関する追加情報
Comprehensive Overview of 5-Aminooxazole-4-carbonitrile (CAS No. 5098-15-7): Properties, Applications, and Industry Insights
5-Aminooxazole-4-carbonitrile (CAS No. 5098-15-7) is a heterocyclic organic compound featuring an oxazole backbone substituted with an amino group and a nitrile functionality. This versatile intermediate has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The oxazole ring system and nitrile group make it particularly valuable for synthesizing more complex molecules with potential biological activities.
In recent years, the demand for specialty chemicals like 5-Aminooxazole-4-carbonitrile has surged, driven by advancements in drug discovery and material science. Researchers frequently search for "5-Aminooxazole-4-carbonitrile synthesis," "CAS 5098-15-7 applications," and "oxazole derivatives in medicinal chemistry," reflecting the compound's growing importance. Its molecular structure (C4H3N3O) offers multiple reactive sites, enabling diverse chemical transformations.
From a synthetic perspective, 5-Aminooxazole-4-carbonitrile serves as a key building block for heterocyclic compounds. Its amino group allows for condensation reactions, while the nitrile functionality can be hydrolyzed or reduced to yield carboxylic acids or amines, respectively. These transformations are crucial for developing bioactive molecules, particularly in designing kinase inhibitors and antimicrobial agents. The compound's thermal stability and solubility profile (moderate in polar solvents) further enhance its utility in industrial processes.
Environmental and regulatory considerations are increasingly shaping the discourse around fine chemicals. While 5-Aminooxazole-4-carbonitrile is not classified as hazardous under major regulatory frameworks, proper handling protocols are recommended due to its potential irritant properties. Industry professionals often inquire about "green synthesis of oxazole derivatives" and "sustainable scaling of nitrile-containing intermediates," aligning with global trends toward eco-friendly chemistry.
The analytical characterization of CAS 5098-15-7 typically involves techniques like HPLC, NMR spectroscopy, and mass spectrometry. Purity standards vary by application, with pharmaceutical-grade material requiring ≥98% purity. Recent patent literature highlights its incorporation into anticancer scaffolds and electronic materials, demonstrating cross-disciplinary relevance. As research continues, novel applications in catalysis and polymer chemistry are emerging.
Market analysts project steady growth for the oxazole chemical space, with 5-Aminooxazole-4-carbonitrile positioned as a strategic intermediate. Suppliers should note the rising demand for detailed "technical data sheets for 5098-15-7" and "custom synthesis options." The compound's compatibility with continuous flow chemistry systems makes it particularly attractive for modern manufacturing paradigms seeking improved efficiency and reduced waste generation.
In conclusion, 5-Aminooxazole-4-carbonitrile represents a compelling case study in functional heterocycle chemistry. Its dual reactivity, coupled with expanding applications across life sciences and material engineering, ensures ongoing scientific and commercial interest. Future developments may focus on enantioselective modifications and computational modeling to unlock further potential of this structurally intriguing molecule.
5098-15-7 (5-Aminooxazole-4-carbonitrile) 関連製品
- 2580178-25-0(5-[(benzyloxy)carbonyl]-3-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-6-carboxylic acid)
- 1342450-75-2(4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine)
- 212386-74-8(1-Iodo-3-pentylbicyclo[1.1.1]pentane)
- 1707571-47-8(1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one)
- 4289-99-0(2-Formylaminopropionic acid ethyl ester)
- 2680787-31-7(benzyl N-(1r,4r)-4-hydroxy-4-(trifluoromethyl)cyclohexylcarbamate)
- 1805267-29-1(2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine)
- 2680865-24-9(benzyl N-{4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-ylmethyl}carbamate)
- 13150-81-7(Decane, 2,6-dimethyl-)
- 2137578-46-0([1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate)




